3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine
CAS No.: 1286202-05-8
Cat. No.: VC8065891
Molecular Formula: C14H18BN3O2
Molecular Weight: 271.12 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1286202-05-8 | 
|---|---|
| Molecular Formula | C14H18BN3O2 | 
| Molecular Weight | 271.12 g/mol | 
| IUPAC Name | 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine | 
| Standard InChI | InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12/h5-10H,1-4H3 | 
| Standard InChI Key | DMXSOTHMZWWOPT-UHFFFAOYSA-N | 
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=CC=C3 | 
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=CC=C3 | 
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular formula of 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine is C₁₄H₁₈BN₃O₂, with a molar mass of 271.12 g/mol . Its structure comprises:
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A pyridine ring substituted at the 3-position.
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A pyrazole ring linked to the pyridine via a nitrogen atom.
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A tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 4-position of the pyrazole .
 
The IUPAC name specifies the connectivity: 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine. Key spectral identifiers include:
Predicted Physicochemical Properties
| Property | Value (Predicted) | 
|---|---|
| Boiling Point | 409.5 ± 25.0 °C | 
| Density | 1.13 ± 0.1 g/cm³ | 
| pKa | 3.39 ± 0.12 | 
| LogP (Partition Coefficient) | Not reported | 
These values suggest moderate hydrophobicity, typical of boronic esters, which enhances solubility in organic solvents .
Synthetic Routes and Optimization
General Synthesis Strategy
While no direct synthesis protocol for 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine is publicly detailed, analogous compounds (e.g., the 2-pyridyl isomer) are synthesized via:
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Pyrazole Formation: Condensation of hydrazines with diketones or alkynes.
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Borylation: Introduction of the boronic ester group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .
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Coupling Reactions: Suzuki-Miyaura cross-coupling to attach aromatic groups .
 
A related synthesis for tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate achieved a 49.9% yield over three steps, suggesting comparable efficiency for the target compound .
Key Challenges
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Regioselectivity: Ensuring substitution at the pyridine’s 3-position requires careful control of reaction conditions.
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Boronic Ester Stability: Hydrolysis susceptibility necessitates anhydrous conditions during synthesis .
 
Applications in Pharmaceutical and Materials Science
Role in Drug Discovery
The compound serves as a critical intermediate in synthesizing kinase inhibitors, such as crizotinib analogs . Its boronic ester group enables:
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Suzuki-Miyaura Coupling: Formation of biaryl structures essential for drug scaffolds.
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Protease Inhibition: Boron’s Lewis acidity facilitates binding to enzyme active sites .
 
Materials Science Applications
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Ligand Design: The pyridine-pyrazole system coordinates transition metals, aiding catalysis.
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Polymer Synthesis: Boron-containing monomers impart thermal stability to materials.
 
| Supplier | Purity | Packaging | Price (USD) | 
|---|---|---|---|
| Abosyn | 95–98% | 1 g | $870 | 
| Chemenu | 95%+ | 100 mg | $998 | 
| Chemenu | 95%+ | 1 g | $1,995 | 
High costs reflect complex synthesis and niche demand .
Future Research Directions
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Catalytic Applications: Exploring asymmetric catalysis using chiral derivatives.
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Anticancer Agents: Optimizing bioavailability of boron-containing therapeutics.
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Green Synthesis: Developing solvent-free or catalytic borylation methods.
 
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